1-(2-Hydroxyethyl)-3-isobutylthiourea
Description
1-(2-Hydroxyethyl)-3-isobutylthiourea is a thiourea derivative characterized by a hydroxyethyl group (-CH₂CH₂OH) at the N1 position and an isobutyl group (-CH₂CH(CH₃)₂) at the N3 position. Thioureas are known for their diverse applications, including biological activity, coordination chemistry, and use in industrial processes . The hydroxyethyl group likely enhances solubility in polar solvents, while the isobutyl substituent may contribute to steric effects and hydrophobic interactions .
Properties
IUPAC Name |
1-(2-hydroxyethyl)-3-(2-methylpropyl)thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2OS/c1-6(2)5-9-7(11)8-3-4-10/h6,10H,3-5H2,1-2H3,(H2,8,9,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVLKQOMVRZFOTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=S)NCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(2-hydroxyethyl)-N’-isobutylthiourea can be synthesized through the reaction of isobutylamine with 2-hydroxyethyl isothiocyanate. The reaction typically occurs in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction proceeds as follows:
Isobutylamine+2-hydroxyethyl isothiocyanate→N-(2-hydroxyethyl)-N’-isobutylthiourea
Industrial Production Methods
In an industrial setting, the production of N-(2-hydroxyethyl)-N’-isobutylthiourea may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxyethyl)-N’-isobutylthiourea undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiourea group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Ethers or esters.
Scientific Research Applications
N-(2-hydroxyethyl)-N’-isobutylthiourea has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as an intermediate in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of polymers and as a stabilizer in various formulations.
Mechanism of Action
The mechanism of action of N-(2-hydroxyethyl)-N’-isobutylthiourea involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and coordinate with metal ions, affecting the activity of enzymes and other proteins. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Comparison with Structurally Similar Thiourea Derivatives
Table 1: Key Properties of Comparable Thiourea Compounds
Structural and Functional Differences
- Hydroxyethyl vs. Phenyl Groups: The hydroxyethyl group in 1-(2-Hydroxyethyl)-3-phenylthiourea enhances hydrophilicity and hydrogen-bonding capacity compared to the purely hydrophobic phenyl group in 1-(2-Aminoethyl)-3-phenylthiourea . This difference impacts solubility and reactivity in aqueous environments.
- Isobutyl vs. Methyl Groups: 1-Methyl-3-isobutylthiourea lacks the polar hydroxyethyl group, resulting in lower solubility in water but higher compatibility with nonpolar solvents.
Cyclobutane-Containing Derivatives :
Thioureas with cyclobutane rings, such as 1-[2-(3-Ethyl-2,2-dimethylcyclobutyl)acetyl]-3-phenylthiourea, demonstrate enhanced structural rigidity and bioactivity due to the constrained geometry of the cyclobutane moiety .
Stability and Degradation
Thermal and Oxidative Stability :
Hydroxyethyl-substituted compounds, like 1-(2-Hydroxyethyl)pyrrolidone blends, degrade under thermal and oxidative conditions, producing secondary amines (e.g., pyrrolidine) and carboxylic acids . While direct data on 1-(2-Hydroxyethyl)-3-isobutylthiourea are unavailable, its hydroxyethyl group may similarly render it prone to degradation at elevated temperatures or in oxidative environments.Comparison with Phenyl Derivatives : Phenyl-substituted thioureas (e.g., 1-(2-Hydroxyethyl)-3-phenylthiourea) exhibit greater aromatic stability but may form toxic degradation products like NPYR (N-nitrosopyrrolidine) under oxidative stress .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
